molecular formula C10H9Cl2NO B3001617 N-allyl-3,5-dichlorobenzenecarboxamide CAS No. 33245-00-0

N-allyl-3,5-dichlorobenzenecarboxamide

Cat. No.: B3001617
CAS No.: 33245-00-0
M. Wt: 230.09
InChI Key: NVTJRCJUDHDHMV-UHFFFAOYSA-N
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Description

N-allyl-3,5-dichlorobenzenecarboxamide is an organic compound with the molecular formula C10H9Cl2NO It is characterized by the presence of an allyl group attached to the nitrogen atom and two chlorine atoms substituted at the 3 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3,5-dichlorobenzenecarboxamide typically involves the reaction of 3,5-dichlorobenzoic acid with allylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3,5-dichlorobenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-allyl-3,5-dichlorobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-3,5-dichlorobenzamide
  • N-allyl-3,5-dichlorophenylacetamide
  • N-allyl-3,5-dichlorobenzylamine

Uniqueness

N-allyl-3,5-dichlorobenzenecarboxamide is unique due to the presence of both the allyl group and the dichlorobenzene moiety. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The presence of the allyl group allows for various chemical modifications, while the dichlorobenzene moiety contributes to its stability and interaction with biological targets.

Properties

IUPAC Name

3,5-dichloro-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTJRCJUDHDHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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